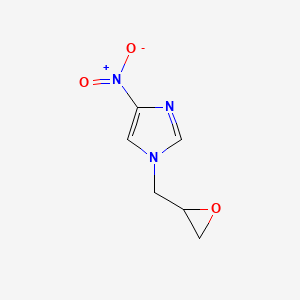

4-Nitro-1-(2-oxiranylmethyl)-1h-imidazole

Description

Contextualizing the 4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole Scaffold

The compound this compound is characterized by a specific molecular architecture. It features a 4-nitroimidazole (B12731) core, where a nitro group (NO2) is attached to the fourth carbon of the imidazole (B134444) ring. An oxiranylmethyl group, which contains a reactive three-membered epoxide ring, is linked to the first nitrogen atom of the imidazole. This particular arrangement of functional groups dictates the compound's chemical behavior and is a key factor in its research applications.

The synthesis of such compounds often involves the alkylation of a nitroimidazole precursor with an epoxide-containing agent, such as epichlorohydrin, followed by ring closure. nih.gov Research efforts have focused on achieving regioselectivity in these alkylation reactions to control the position of the substituent on the imidazole ring. researchgate.net The resulting scaffold is of interest to researchers as a building block for creating more complex molecules.

Overview of Nitroimidazole Chemistry and its Research Significance

Nitroimidazoles are a class of organic compounds defined by an imidazole ring bearing at least one nitro group. wikipedia.org The position of the nitro group on the imidazole ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly influences the compound's properties. wikipedia.orgunimib.it The journey of nitroimidazole in drug discovery began in 1953 with the isolation of azomycin (B20884) (2-nitroimidazole) from a bacterial culture. nih.gov

The chemistry of nitroimidazoles is largely dictated by the electron-withdrawing nature of the nitro group. This feature is central to their mechanism of action in various biological systems, which often involves reductive bioactivation. nih.govunimib.it Under hypoxic (low oxygen) conditions, the nitro group can be reduced to form reactive intermediates. nih.gov This property has led to extensive research into nitroimidazoles for a range of applications. acs.orgnih.gov For instance, they have been investigated for their utility as diagnostic markers for tumor hypoxia. nih.gov

The Role of Epoxide Functionality in Biologically Active Compounds

Epoxides, also known as oxiranes, are three-membered cyclic ethers. The inherent ring strain in this structure makes them highly reactive towards nucleophiles, leading to ring-opening reactions. researchgate.netmdpi.com This reactivity is a key reason for their utility as synthetic intermediates in the construction of complex molecules. mdpi.comenamine.net

In the context of biologically active compounds, the epoxide functional group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in macromolecules such as proteins and DNA. researchgate.net This ability to form covalent adducts is a critical aspect of the mechanism of action for several therapeutic agents. researchgate.net While the reactivity of epoxides can also be associated with toxicity, careful molecular design can harness their properties for specific applications. researchgate.netnih.gov Researchers have successfully incorporated epoxide functionalities into a variety of molecular scaffolds to explore their potential in medicinal chemistry. researchgate.netnih.gov

Data on Investigated Compounds

The following table summarizes key information on compounds that are part of the broader research area of nitroimidazoles and epoxides.

| Compound Name | Class | Key Research Area |

| Metronidazole | 5-Nitroimidazole | Anaerobic infections wikipedia.org |

| Benznidazole (B1666585) | 2-Nitroimidazole (B3424786) | Parasitic infections wikipedia.org |

| Misonidazole (B1676599) | 2-Nitroimidazole | Radiosensitizer, Hypoxia imaging nih.govunimib.it |

| Pimonidazole | 2-Nitroimidazole | Hypoxia imaging nih.gov |

| Delamanid | Bicyclic Nitroimidazole | Tuberculosis nih.gov |

| Pretomanid | Bicyclic Nitroimidazole | Tuberculosis nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

119193-95-2 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

4-nitro-1-(oxiran-2-ylmethyl)imidazole |

InChI |

InChI=1S/C6H7N3O3/c10-9(11)6-2-8(4-7-6)1-5-3-12-5/h2,4-5H,1,3H2 |

InChI Key |

JMPGHCAAFAQPFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CN2C=C(N=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of 4 Nitro 1 2 Oxiranylmethyl 1h Imidazole Bioactivity

Molecular Mechanisms of Nitro Group Bioactivation

The bioactivation of the nitro group is a critical initiating step in the pharmacological action of 4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole. This process is predominantly reductive and occurs under specific physiological conditions, leading to the formation of highly reactive molecules that can exert cytotoxic effects.

Reductive Metabolism and Formation of Reactive Intermediates

The nitro group of nitroimidazole-based compounds is chemically inert but can be activated through reductive metabolic pathways. nih.govresearchgate.net This bioactivation is a key aspect of their mechanism of action. nih.gov The process involves the enzymatic transfer of electrons to the nitro group, a reaction that is favored in hypoxic (low oxygen) environments. This reduction can proceed through a one-electron or a two-electron pathway. researchgate.net

The initial single-electron reduction of the nitro group results in the formation of a nitroso radical anion. In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals. However, under hypoxic conditions, further reduction can occur, leading to the formation of nitroso and hydroxylamino derivatives. These intermediates are highly reactive electrophiles capable of interacting with and damaging cellular macromolecules. nih.govnih.gov

The generation of these reactive intermediates is considered a crucial event in the bioactivity of nitroaromatic compounds. researchgate.netresearchgate.net These metabolites can covalently bind to cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and death. nih.gov

| Reactive Intermediate | Formation Pathway | Reactivity |

| Nitroso radical anion | One-electron reduction of the nitro group | Can be re-oxidized to the parent compound, generating superoxide, or undergo further reduction. |

| Nitroso derivative | Further reduction of the nitroso radical anion | Highly electrophilic, can form covalent adducts with cellular macromolecules. |

| Hydroxylamino derivative | Reduction of the nitroso derivative | Highly electrophilic, can form covalent adducts with cellular macromolecules. |

Generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The metabolic activation of the nitro group is also intricately linked to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov As mentioned, the futile cycling of the nitro radical anion in the presence of oxygen leads to the formation of superoxide radicals (O₂⁻). nih.gov Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through various cellular processes. nih.gov

Furthermore, under certain conditions, the reductive metabolism of the nitro group can lead to the release of nitric oxide (NO) or related RNS. nih.govufop.br These reactive species can contribute to cellular damage through various mechanisms, including lipid peroxidation, protein modification, and DNA strand breaks. The generation of both ROS and RNS creates a state of oxidative and nitrosative stress within the cell, overwhelming its antioxidant defense systems and leading to cytotoxicity. nih.gov

Role of Oxygen-Sensitive Nitroreductase Enzymes

The reductive bioactivation of this compound is catalyzed by a class of enzymes known as nitroreductases. nih.gov These enzymes are flavoproteins that are capable of reducing nitro-containing compounds. nih.gov Nitroreductases can be classified into two main types: Type I (oxygen-insensitive) and Type II (oxygen-sensitive). nih.gov

Type I nitroreductases catalyze the two-electron reduction of the nitro group to the corresponding hydroxylamine, bypassing the formation of the nitro radical anion. In contrast, Type II nitroreductases, which are more relevant to the bioactivation of nitroimidazoles in many target organisms, catalyze the single-electron reduction to the nitro radical anion. researchgate.net

The activity of these oxygen-sensitive nitroreductases is crucial for the selective toxicity of nitroimidazoles in hypoxic environments. nih.gov In the presence of normal oxygen concentrations, the nitro radical anion is rapidly re-oxidized, preventing the accumulation of toxic downstream metabolites. However, in low-oxygen conditions, the lack of oxygen allows for the further reduction of the radical anion and the generation of cytotoxic species. nih.gov The expression and activity of these specific nitroreductases in target cells are therefore key determinants of the compound's efficacy. nih.gov

Epoxide Ring Reactivity in Biological Systems

The epoxide ring of this compound represents a second site of significant chemical reactivity. This three-membered ring is highly strained and therefore susceptible to ring-opening reactions, particularly with biological nucleophiles.

Nucleophilic Ring-Opening Mechanisms (Sₙ1/Sₙ2)

The epoxide ring can be opened through either an Sₙ1 or Sₙ2 nucleophilic substitution mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.orglibretexts.org

In a biological context, the ring-opening is often catalyzed by acidic conditions or facilitated by strong nucleophiles. libretexts.orgyoutube.com Under acidic conditions, the epoxide oxygen can be protonated, making the ring more susceptible to attack by even weak nucleophiles. This acid-catalyzed ring-opening proceeds via a mechanism with significant Sₙ1 character, where the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. libretexts.org

Conversely, under neutral or basic conditions, the ring-opening occurs via an Sₙ2 mechanism. libretexts.org In this case, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. Due to steric hindrance, the nucleophilic attack in an Sₙ2 reaction preferentially occurs at the less substituted carbon atom. youtube.com

| Mechanism | Conditions | Site of Nucleophilic Attack |

| Sₙ1-like | Acidic | More substituted carbon |

| Sₙ2 | Neutral/Basic | Less substituted carbon |

Adduct Formation with Cellular Constituents

The high reactivity of the epoxide ring allows this compound to form covalent adducts with various cellular nucleophiles. researchgate.net These nucleophiles include functional groups present in essential biomolecules such as proteins and nucleic acids. For instance, the sulfhydryl groups of cysteine residues, the amino groups of lysine (B10760008) residues, and the imidazole (B134444) groups of histidine residues in proteins can all act as nucleophiles to open the epoxide ring. researchgate.net Similarly, the exocyclic amino groups and ring nitrogens of DNA bases can also be targets for adduction.

Interplay between Nitro Reduction and Epoxide Reactivity

The bioactivity of this compound is intrinsically linked to the synergistic interplay between its two key functional moieties: the 4-nitro group and the 1-glycidyl (2-oxiranylmethyl) group. This compound functions as a bioreductive prodrug, where the nitro group acts as a trigger for its activation, particularly in low-oxygen (hypoxic) environments characteristic of certain tumors and anaerobic pathogens. nih.govniscpr.res.in

The activation process begins with the enzymatic reduction of the nitro group. nih.gov This reduction can proceed through a series of one-electron transfer steps, forming highly reactive intermediates such as the nitro radical anion (Im-NO₂⁻). nih.gov These intermediates are central to the compound's mechanism of action. Under normal oxygen conditions, this radical can be readily re-oxidized back to the parent nitro compound in a futile redox cycle, with the concurrent generation of superoxide radicals. However, in hypoxic environments, further reduction occurs, leading to the formation of nitroso (Im-NO), hydroxylamino (Im-NHOH), and ultimately amino (Im-NH₂) derivatives. nih.gov

It is these reduced intermediates that are believed to activate the epoxide ring. The formation of electron-donating groups from the reduced nitro function enhances the reactivity of the imidazole ring system and, consequently, the alkylating potential of the epoxide side chain. This bioreductive activation transforms the relatively stable epoxide into a potent electrophile. This activated epoxide can then readily engage in nucleophilic substitution reactions with cellular macromolecules, such as DNA and proteins. nih.gov This mechanism is analogous to that observed in other dual-function nitroimidazoles, such as those containing aziridine (B145994) rings, where reduction of the nitro group significantly enhances the DNA alkylating efficiency of the side chain, leading to increased cytotoxicity. nih.gov The rate and extent of this activation are therefore critically dependent on the cellular redox state and the presence of specific nitroreductases. nih.gov

Cellular and Subcellular Mechanisms of Action

A primary consequence of the reductive metabolism of this compound is the profound disruption of the cell's redox homeostasis. The process of nitro-reduction itself consumes cellular reducing equivalents, such as NADPH. Furthermore, the generated reactive intermediates, particularly the nitroso derivative, are highly reactive towards cellular thiols. nih.gov

The most critical of these thiols is glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells and a key player in antioxidant defense. mdpi.com Studies on related 2-nitroimidazoles have shown that their reductive activation under hypoxic conditions leads to significant and rapid depletion of intracellular GSH. nih.gov The mechanism involves both the oxidation of GSH to glutathione disulfide (GSSG) and the formation of drug-GSH adducts. nih.gov This consumption of GSH has several detrimental effects:

It compromises the cell's primary defense against reactive oxygen species (ROS), leading to increased oxidative stress.

It inhibits the function of glutathione-dependent enzymes, which are crucial for detoxification and other cellular processes. mdpi.com

It can sensitize cells to other damaging agents, including radiation and certain chemotherapeutics. niscpr.res.in

In pathogenic organisms like Trypanosoma cruzi, the target is often trypanothione (B104310), a glutathione-spermidine adduct that serves a similar protective role. nih.gov The depletion of this parasite-specific thiol disrupts the trypanothione reductase system, an essential enzyme for the parasite's survival and detoxification processes. nih.gov

The bioactivation of this compound unleashes a dual-pronged assault on cellular components, leading to the induction of multiple damage pathways.

DNA Damage: DNA is a primary target. The damage occurs via two principal mechanisms. Firstly, the reactive intermediates from nitro-reduction, such as the protonated one-electron nitro radical anion, can directly cause DNA lesions, including single- and double-strand breaks. nih.gov Secondly, the bioreductively activated epoxide side chain acts as an efficient alkylating agent, forming covalent adducts with nucleophilic sites on DNA bases. nih.gov This alkylation can disrupt DNA replication and transcription, trigger DNA repair pathways, and ultimately lead to cell cycle arrest and apoptosis. The combination of direct strand breakage and alkylation results in a complex spectrum of DNA damage that can overwhelm the cell's repair capacity. biorxiv.org

The efficacy of nitroimidazoles against Trypanosoma cruzi, the causative agent of Chagas disease, relies on the parasite's specific metabolic pathways. T. cruzi possesses type I nitroreductases (NTRs) that are highly efficient at reducing the nitro group of these drugs. nih.gov This parasite-specific activation is a key reason for the selective toxicity towards the parasite over the host cells.

Once inside the parasite, this compound undergoes reductive activation. The resulting reactive nitrogen species and the activated epoxide inflict widespread damage to parasitic macromolecules, as described above. The depletion of trypanothione is particularly detrimental to the parasite, leading to a collapse of its antioxidant defense system. nih.gov

The susceptibility of different T. cruzi strains to nitro-heterocyclic drugs like benznidazole (B1666585) can vary significantly, which is attributed to the genetic diversity of the parasite populations. nih.govnih.gov This variability can influence the expression and efficiency of the activating nitroreductases and other downstream response pathways.

Interactive Data Table: In Vitro Susceptibility of T. cruzi Strains to Benznidazole (A Representative Nitroimidazole)

The following table presents data on the half-maximal inhibitory concentration (IC50) of Benznidazole against various T. cruzi strains, illustrating the natural variation in susceptibility. This highlights the importance of the parasite's genetic background in the efficacy of nitroimidazole-based drugs.

| T. cruzi Strain | Type | IC50 (µM) | Susceptibility Classification |

| Y | Reference | 7.6 ± 3.6 | Susceptible |

| VL-10 | Reference | 10.7 ± 1.5 | Susceptible |

| Berenice-78 | Reference | 32.1 ± 5.9 | Partially Susceptible |

| 173 | Patient Isolate | 15.6 ± 3.0 | Not specified |

| 180 | Patient Isolate | 26.5 ± 2.1 | Not specified |

| 222 | Patient Isolate | 51.4 ± 1.0 | Not specified |

| 231 | Patient Isolate | 20.2 ± 2.6 | Not specified |

Data adapted from Moreno et al. (2010). The classification of susceptible or partially susceptible for reference strains was based on previous in vivo studies cited in the source. scielo.br

Molecular Interactions and Biochemical Impact

Non-Covalent Interactions with Biological Macromolecules

The non-covalent interactions of 4-Nitro-1-(2-oxiranylmethyl)-1h-imidazole with biological macromolecules such as proteins and nucleic acids are dictated by the physicochemical properties of its constituent functional groups: the nitroimidazole ring and the oxiranylmethyl substituent. The imidazole (B134444) ring itself is a versatile participant in non-covalent bonding. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, a common interaction motif in protein-ligand binding. nih.gov Furthermore, the aromatic nature of the imidazole ring allows for potential π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or with the nucleobases of DNA and RNA.

The nitro group, being highly electronegative, significantly influences the electronic distribution of the imidazole ring and can participate in dipole-dipole interactions and the formation of hydrogen bonds. Studies on related nitroimidazole compounds have shown that the nitro group can form hydrogen bonds with suitable donor groups on macromolecules. researchgate.netresearchgate.net For instance, crystal structure analyses of similar 4-nitroimidazole (B12731) derivatives reveal the presence of weak C-H···O and C-H···N hydrogen bonds that contribute to the stability of their crystal packing, suggesting that similar interactions could occur in a biological context. researchgate.net

Table 1: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Non-Covalent Interaction | Interacting Partner in Macromolecules |

| Imidazole Ring | Hydrogen Bond Acceptor | -NH groups (e.g., from peptide backbone, Arg, Lys, His) |

| π-π Stacking | Aromatic amino acids (Phe, Tyr, Trp), DNA/RNA bases | |

| Nitro Group | Hydrogen Bond Acceptor | -OH groups (e.g., from Ser, Thr, Tyr), -NH groups |

| Dipole-Dipole Interactions | Polar amino acid side chains | |

| Oxiranylmethyl Group | Hydrogen Bond Acceptor | -OH groups, -NH groups |

Covalent Adduct Formation with DNA, RNA, and Proteins

A key aspect of the biochemical impact of this compound is its potential to form covalent adducts with biological macromolecules. This reactivity is primarily attributed to the strained three-membered epoxide ring and the electrophilic nature of the nitroimidazole moiety upon bioreduction.

The epoxide group is a potent electrophile, susceptible to nucleophilic attack by various functional groups present in proteins and nucleic acids. Nucleophilic amino acid residues such as cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (amino group), and aspartate/glutamate (carboxyl groups) can open the epoxide ring, leading to the formation of stable covalent bonds. Similarly, the nucleophilic centers in DNA and RNA bases, such as the N7 position of guanine, are potential targets for alkylation by the oxiranylmethyl group. The formation of such adducts can lead to alterations in protein function and, in the case of DNA, can be genotoxic, potentially leading to mutations if not repaired. nih.gov

The 4-nitroimidazole moiety can also contribute to covalent adduct formation, typically following metabolic reduction of the nitro group. Under hypoxic conditions, nitroreductases can reduce the nitro group to reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. nih.gov These reduced metabolites can be highly reactive and may form covalent bonds with cellular macromolecules, a mechanism of action observed for other nitroimidazole-based drugs. nih.gov This reductive activation is a hallmark of many nitroaromatic compounds and is often linked to their biological activity.

Modulation of Enzyme Activity (e.g., Glutathione (B108866) S-Transferase Inhibition)

The structure of this compound suggests its potential as a modulator of enzyme activity. The imidazole nucleus is a known feature in many enzyme inhibitors. Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. unipi.it Inhibition of GSTs is a therapeutic strategy being explored to overcome drug resistance in cancer cells, as high levels of GSTs can lead to the inactivation of chemotherapeutic agents. nih.gov

Table 2: IC50 Values of Selected Compounds against Glutathione S-Transferase Isoforms

| Compound | GST Isoform | IC50 (µM) | Reference |

| Artemisinin (B1665778) | GST A1-1 | 6 | pharmgkb.org |

| Quinidine | GST M1-1 | 12 | pharmgkb.org |

| Quinine | GST M1-1 | 17 | pharmgkb.org |

| Pyrimethamine (B1678524) | GST P1-1 | 1 | pharmgkb.org |

| Artemisinin | GST P1-1 | 2 | pharmgkb.org |

| Quinidine | GST P1-1 | 1 | pharmgkb.org |

| Quinine | GST P1-1 | 4 | pharmgkb.org |

| Tetracycline | GST P1-1 | 13 | pharmgkb.org |

Given the reactivity of its epoxide group and the precedent of other nitro compounds as GST inhibitors, it is plausible that this compound could also exhibit inhibitory activity against GSTs, though experimental verification is required.

Structural Basis of Molecular Recognition and Reactivity

The molecular recognition of this compound by biological targets is a multifactorial process involving a combination of steric and electronic complementarity. The structural arrangement of the imidazole ring, the nitro group, and the oxiranylmethyl side chain dictates how the molecule fits into the binding pockets of proteins and the grooves of DNA.

Molecular docking studies of other substituted nitroimidazole derivatives have provided insights into their binding modes. For example, docking studies of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles with the human estrogen receptor alpha have shown the importance of hydrogen bonding and polar contacts in ligand binding. nih.gov In these studies, the triazole ring was found to form a hydrogen bond with an aspartate residue. nih.gov Similarly, the imidazole ring of this compound is expected to play a key role in orienting the molecule within a binding site through hydrogen bonding. nih.gov

Radiosensitization Properties and Mechanisms

Hypoxia-Selective Activation and its Role in Radiosensitization

A key feature of nitroimidazole-based radiosensitizers is their selective activation under hypoxic conditions. nih.govnih.gov In well-oxygenated tissues, the nitroimidazole molecule undergoes a one-electron reduction to form a radical anion. This process is reversible in the presence of oxygen, which readily oxidizes the radical anion back to its original, non-toxic form. This "futile cycling" prevents the accumulation of toxic metabolites in healthy, oxygenated tissues.

However, in the oxygen-deficient environment of a tumor, this re-oxidation does not occur. Instead, the nitro radical anion can undergo further reduction, leading to the formation of highly reactive intermediates such as nitrosoimidazoles, hydroxylamines, and amines. nih.govnih.gov These reactive species can then interact with and bind to cellular macromolecules, leading to cellular damage and enhanced sensitivity to radiation. This hypoxia-selective bioreduction is a critical mechanism that confers tumor-specific activity to these compounds. nih.govnih.gov

Oxygen-Mimetic Effects and Enhancement of Radiation-Induced Damage

Molecular oxygen is a potent radiosensitizer because it can react with the free radicals produced in DNA by ionizing radiation, "fixing" the damage in a form that is difficult for the cell to repair. This is often referred to as the "oxygen fixation hypothesis." Nitroimidazoles like 4-Nitro-1-(2-oxiranylmethyl)-1h-imidazole are designed to mimic this effect. Current time information in Miami, FL, US.

By virtue of their electron-affinic nature, these compounds can react with radiation-induced DNA radicals in a manner analogous to oxygen. This reaction prevents the chemical restitution of the damaged DNA to its original form, thereby increasing the likelihood of permanent, lethal DNA lesions, such as strand breaks. Current time information in Miami, FL, US. Studies on other nitroimidazoles have shown that they can enhance the formation of specific types of DNA damage, such as 3'-phosphoglycolate end groups, which are also characteristic of radiation damage in the presence of oxygen. nih.gov

Molecular Targets in Radiosensitization Pathways

The reactive metabolites generated from the bioreduction of 4-nitroimidazoles under hypoxic conditions can interact with several key cellular components, contributing to their radiosensitizing effect. While direct covalent binding to DNA has been a topic of investigation, evidence suggests that proteins are also significant targets. nih.gov

The binding of these reactive intermediates to cellular proteins can lead to the inhibition of critical enzymatic functions. For instance, enzymes involved in cellular detoxification, such as glutathione (B108866) S-transferase (GST), can be targeted. nih.gov Glutathione is a key intracellular antioxidant that can chemically repair radiation-induced damage and detoxify harmful substances. Depletion of glutathione by the reactive metabolites of nitroimidazoles can therefore lead to an increase in oxidative stress and a reduced capacity for cellular repair, further sensitizing the cell to radiation. nih.gov

In Vitro Radiosensitization Studies in Cell Cultures (e.g., EMT6 cells, HL60, MOLT-4)

It is anticipated that in vitro studies with this compound would demonstrate a significant increase in radiation-induced cell killing under hypoxic conditions compared to oxic conditions in these cell lines. Key parameters that would be evaluated in such studies include the sensitizer (B1316253) enhancement ratio (SER), which quantifies the degree of radiosensitization.

Table 1: Hypothetical In Vitro Radiosensitization Data for this compound

| Cell Line | Condition | Radiation Dose (Gy) for 1% Survival (Control) | Radiation Dose (Gy) for 1% Survival (with Compound) | Sensitizer Enhancement Ratio (SER) |

| EMT6 | Hypoxic | 15 | 9 | 1.67 |

| Oxic | 5 | 4.8 | 1.04 | |

| HL-60 | Hypoxic | 12 | 7.5 | 1.60 |

| Oxic | 4 | 3.9 | 1.03 | |

| MOLT-4 | Hypoxic | 10 | 6.5 | 1.54 |

| Oxic | 3.5 | 3.4 | 1.03 |

This table is for illustrative purposes only and is based on expected outcomes from studies with similar nitroimidazole compounds. Actual experimental data for this compound is required for confirmation.

Preclinical In Vivo Models for Radiosensitization Evaluation (e.g., Chick Chorioallantoic Membrane (CAM) Assay)

To evaluate the in vivo efficacy of radiosensitizers like this compound, preclinical models that can replicate the tumor microenvironment are essential. The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model that is particularly useful for studying tumor growth, angiogenesis, and the effects of anti-cancer therapies. nih.govnih.gov

The CAM is the highly vascularized extraembryonic membrane of a chicken egg, which provides a natural, immunodeficient environment for the engraftment and growth of tumor cells. nih.gov This model allows for the formation of three-dimensional, vascularized tumors, which often develop hypoxic regions, making it a relevant system for testing hypoxia-activated radiosensitizers. nih.gov

In a typical CAM assay for radiosensitization evaluation, tumor cells would be implanted onto the CAM. Once tumors are established, they would be treated with the radiosensitizing compound, followed by a localized dose of radiation. The effectiveness of the treatment would be assessed by measuring tumor growth inhibition, changes in tumor vascularity, and potentially by analyzing excised tumors for markers of hypoxia and DNA damage. The CAM model offers a cost-effective and ethically sound alternative to rodent models for the initial screening of radiosensitizing agents. nih.govnih.gov

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 4-Nitro-1-(2-oxiranylmethyl)-1h-imidazole, governing its stability, reactivity, and electronic behavior. Methods like Density Functional Theory (DFT) are employed to model its structure and predict its chemical predispositions. nih.govworktribe.com

The nitro group is a critical functional moiety, and its reduction is often the initiating step for the bioactivity of nitroimidazoles. mdpi.com The one-electron reduction potential (E¹) is a key parameter that quantifies the electron affinity of the compound. For nitroimidazoles, this potential is a determining factor in their biological efficacy, with reduction rates often correlating directly with their E¹₇ values (one-electron reduction potential at pH 7). nih.gov

Studies on various nitroimidazoles have established a general hierarchy of reduction potentials. Typically, 2-nitroimidazoles possess more positive reduction potentials compared to their 5-nitro counterparts, while 4-nitroimidazoles, such as the compound , are generally weaker oxidants with lower (more negative) reduction potentials. rsc.org For example, the E¹₇ for 4-nitroimidazole (B12731) has been estimated to be ≤–527 mV, significantly lower than that of 2-nitroimidazole (B3424786) derivatives like misonidazole (B1676599) (-389 mV). rsc.orgnih.gov

The reduction potential is not solely determined by the position of the nitro group but is also influenced by other substituents on the imidazole (B134444) ring and its side chains. rsc.orgresearchgate.net Computational models can predict how the electronic properties of the oxiranylmethyl group at the N1 position influence the electron density on the nitroimidazole core, thereby modulating its reduction potential. Factors such as the solvent, pH, and the specific enzymatic environment also play a significant role in the actual reduction process. researchgate.netresearchgate.net

Table 1: One-Electron Reduction Potentials of Selected Nitroimidazoles at pH 7

This table presents experimentally determined one-electron reduction potentials for various nitroimidazole compounds to provide context for the expected potential of this compound. Data sourced from pulse radiolysis studies. rsc.org

| Compound | Position of Nitro Group | One-Electron Reduction Potential (E¹₇ in mV) |

| 4-Nitroimidazole | 4 | ≤–527 |

| Misonidazole | 2 | -389 |

| 1-(2-hydroxyethyl)-2-nitroimidazole | 2 | -398 |

| Metronidazole | 5 | -486 |

The oxiranylmethyl (epoxide) substituent is a key feature of this compound, conferring significant reactivity due to the inherent strain of the three-membered ring. nih.gov Epoxides are electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is directly related to the degree of ring strain. nih.gov

Computational chemistry, particularly through methods like the activation strain model, can analyze the regioselectivity and reaction barriers of epoxide ring-opening. researchgate.net The reaction can proceed through different mechanisms depending on the conditions. Under acidic conditions, protonation of the epoxide oxygen facilitates ring-opening, making it susceptible to attack by even weak nucleophiles (an Sₙ1-like mechanism). researchgate.net Conversely, under basic or neutral conditions, the ring-opening follows a direct Sₙ2 mechanism, where a strong nucleophile attacks one of the ring carbons. researchgate.net

Theoretical models can predict the preferred site of nucleophilic attack on the epoxide ring of this compound. This profiling is crucial for understanding how the molecule might covalently bind to biological nucleophiles, such as amino acid residues in proteins or bases in DNA.

The flexibility of the oxiranylmethyl side chain relative to the rigid imidazole ring allows the molecule to adopt various conformations. Conformational analysis, often performed using computational methods, is essential to identify the most stable, low-energy structures of the molecule. nih.gov Studies on similar nitroimidazole derivatives have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution, highlighting the importance of solvent effects in the simulations. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, revealing the flexibility of bonds, fluctuations in structure, and interactions with its environment (e.g., water molecules or a protein binding pocket). nih.govmdpi.com For this compound, MD simulations can map the rotational freedom around the C-N bond connecting the side chain to the imidazole ring and the puckering of the epoxide ring. This analysis helps in understanding the molecule's accessible shapes, which is fundamental for its interaction with specific biological targets. nih.gov

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

To understand the potential biological activity of this compound, it is crucial to simulate its interactions with relevant biomolecules. Molecular docking and MD simulations are powerful tools for this purpose. researchgate.netresearchgate.net

Nitroimidazoles are often bioreductive prodrugs that require activation by nitroreductase (NTR) enzymes. mdpi.combangor.ac.uk This activation involves the reduction of the nitro group, which is only possible when the compound is correctly positioned within the enzyme's active site. nih.gov

Molecular docking simulations predict the preferred binding orientation and affinity of this compound within the active site of various nitroreductases (e.g., E. coli NfsA or NfsB). ajprd.com These simulations assess how the ligand fits into the binding pocket and identify key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex. mdpi.comajchem-a.com

Table 2: Common Interacting Residues in Nitroreductase Active Sites from Docking Studies

This table compiles amino acid residues frequently identified in computational docking studies as forming key interactions with nitroaromatic ligands in the active sites of bacterial nitroreductases. ajprd.comnih.gov

| Interaction Type | Examples of Interacting Amino Acid Residues |

| Hydrogen Bonding | Serine (Ser), Glutamic Acid (Glu), Arginine (Arg), Glutamine (Gln) |

| Hydrophobic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Proline (Pro), Valine (Val) |

| Pi-Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

Following docking, MD simulations can be run on the enzyme-ligand complex to evaluate its stability over time. researchgate.net These simulations reveal whether the initial docked pose is maintained and can highlight conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net The ultimate goal is to model a catalytically competent pose where the nitro group is positioned optimally near the enzyme's flavin mononucleotide (FMN) cofactor for efficient electron transfer. nih.gov

The cytotoxic effects of activated nitroimidazoles are often attributed to the interaction of their reduced metabolites with DNA. nih.govnih.gov The reduced nitroimidazole species is a reactive electrophile, while the epoxide ring is also an electrophilic site capable of reacting with nucleophilic centers in DNA and RNA. nih.gov

Computational modeling can be used to explore the mechanisms of DNA/RNA adduct formation. worktribe.com DFT calculations can predict the reactivity of different sites on the activated molecule and the energetic favorability of its reaction with the nucleophilic sites on DNA bases (e.g., the N7 or O6 positions of guanine). worktribe.comnih.gov

These models can simulate the nucleophilic attack of a DNA base on either the reduced nitroimidazole intermediate or one of the carbons of the epoxide ring. By calculating the reaction energies and activation barriers for these pathways, researchers can hypothesize the most likely structures of the resulting DNA adducts. worktribe.com This information is critical for understanding the molecule's genotoxic potential and mechanism of action at the most fundamental level. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful lens to investigate the intricate details of chemical reactions involving this compound that are often difficult to capture through experimental means alone. The bioactivation of nitroimidazoles is a critical aspect of their biological activity, and understanding the underlying mechanisms is essential.

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group. While specific transition state characterizations for the bioactivation of this compound are not extensively detailed in publicly available literature, the general mechanism is understood to proceed via a series of single-electron transfers, leading to the formation of a nitroso radical anion. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling this process.

DFT calculations can be employed to map the potential energy surface of the reduction pathway. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. For a related compound, 2-nitroimidazole, computational studies have shown that the nitro group significantly influences the electronic properties of the imidazole ring, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the initial electron acceptance, a key step in bioactivation. The characterization of the transition states for the subsequent chemical transformations of the reduced nitro group would involve locating the first-order saddle points on the potential energy surface, which correspond to the highest energy barrier along the reaction coordinate. The vibrational frequency analysis of these transition states would exhibit a single imaginary frequency, confirming their nature as true transition states.

The epoxide moiety of this compound is a key functional group that can undergo nucleophilic attack, leading to covalent modification of biological macromolecules such as DNA and proteins. The simulation of these epoxide ring-opening reactions is crucial for understanding the compound's mechanism of action and potential toxicity.

Computational simulations can model the reaction between the epoxide ring and various biological nucleophiles. These simulations can predict the regioselectivity and stereoselectivity of the ring-opening, which are critical determinants of the subsequent biological effects. The reaction can be modeled in the gas phase or, more realistically, in a solvent environment using implicit or explicit solvent models to account for the influence of the surrounding medium. The regioselectivity of the attack (at the substituted or unsubstituted carbon of the epoxide) can be rationalized by analyzing the partial charges on the epoxide carbons and the steric hindrance around them. Transition state theory can be applied to calculate the activation energies for the different possible reaction pathways, thereby predicting the most favorable route for the ring-opening reaction.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are indispensable tools in modern drug discovery, enabling the prediction of biological activity and properties of chemical compounds based on their molecular structure. For nitroimidazoles, these approaches have been used to correlate structural features with their observed biological activities.

QSAR models are developed by establishing a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. While a specific QSAR study solely focused on this compound and its close analogues is not prominently available, numerous studies on broader classes of nitroimidazoles provide a framework for how such an analysis would be conducted. nih.govresearchgate.net For instance, a study on nitroimidazole derivatives targeting tumor hypoxia developed a QSAR model with excellent regression between predicted and experimental activity (r² = 0.86). nih.gov Another QSAR study on nitroimidazole derivatives identified key molecular descriptors that influence cytotoxic activity. researchgate.net These models often employ a variety of descriptors, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the electron-donating and accepting capabilities of the molecule, respectively.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Geometrical Descriptors: Which relate to the three-dimensional shape of the molecule.

The development of a robust QSAR model for a series of compounds including this compound would involve the calculation of a wide range of molecular descriptors and the use of statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Nitroimidazoles

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to the ease of reduction of the nitro group and reactivity of the epoxide. |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences the ability of the molecule to fit into a biological target site. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting its membrane permeability. |

This table is generated based on common descriptors used in QSAR studies of related nitroimidazole compounds and does not represent a specific study on this compound.

Development of Predictive Models for Biological Activity

Building upon QSAR principles, more advanced predictive models can be developed using machine learning and artificial intelligence techniques. These models can be trained on large datasets of diverse chemical structures and their associated biological activities to predict the potential efficacy of new or untested compounds like this compound.

The development of such models typically involves several key steps:

Data Curation: Assembling a high-quality dataset of compounds with known biological activities.

Feature Generation: Calculating a comprehensive set of molecular descriptors or fingerprints for each compound.

Model Training: Using machine learning algorithms such as Random Forest, Support Vector Machines, or Deep Neural Networks to learn the relationship between the molecular features and biological activity. researchgate.net

Model Validation: Rigorously testing the model's predictive power on an independent set of compounds.

For nitroimidazoles, predictive models could be developed to forecast various biological endpoints, such as antimicrobial activity, anticancer efficacy, or potential toxicity. nih.gov For example, a predictive model for the radiosensitization effectiveness of nitroimidazole compounds has been developed, showing good predictive ability. These models can serve as powerful tools for virtual screening of large chemical libraries to identify novel candidates with desired biological profiles, thereby accelerating the drug discovery process.

Future Research Directions for Nitroimidazole Epoxide Compounds

Design of Novel Analogs with Tailored Reactivity and Specificity

The future of nitroimidazole-epoxide therapeutics lies in the rational design of new analogs with fine-tuned properties. The reactivity of the epoxide and the bioreductive potential of the nitroimidazole are key determinants of both efficacy and toxicity. nih.govnih.gov Future research will likely focus on modifying the core structure to optimize these characteristics.

Structure-activity relationship (SAR) studies have been pivotal in understanding how chemical modifications influence biological activity. nih.govnih.govnih.gov For instance, the position of the nitro group on the imidazole (B134444) ring (e.g., 2-, 4-, or 5-nitro) significantly affects the compound's reduction potential and, consequently, its selective toxicity towards anaerobic or hypoxic cells. nih.gov The nature and position of substituents on the imidazole ring can also dramatically alter the compound's lipophilicity and interaction with specific enzymes. nih.gov

Future design strategies will likely involve:

Systematic modification of the imidazole core: Introducing different substituents at various positions to modulate electronic properties and steric hindrance.

Varying the linker between the imidazole and epoxide: Altering the length and flexibility of the chain connecting the two functional groups to optimize the orientation and reactivity towards the target.

Introducing chiral centers: As seen in analogs like (R)- and (S)-Misonidazole, stereochemistry can play a crucial role in biological activity. nih.gov The synthesis of enantiomerically pure nitroimidazole-epoxide compounds will be essential for improving specificity and reducing off-target effects.

The synthesis of these novel analogs can be achieved through established chemical routes, such as the N-alkylation of a nitroimidazole with an appropriate epoxide-containing fragment, like epichlorohydrin. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Varying Nitro Group Position (2-, 4-, or 5-) | Alters the reduction potential of the nitroimidazole ring. nih.gov | Tailored activity against specific pathogens or hypoxic tumors. |

| Substitution on the Imidazole Ring | Modifies lipophilicity, solubility, and enzyme interaction. nih.gov | Improved pharmacokinetic properties and target specificity. |

| Modification of the Epoxide Linker | Adjusts the distance and flexibility for optimal target binding. | Enhanced reactivity with the intended biological macromolecule. |

| Introduction of Chiral Centers | Allows for stereospecific interactions with biological targets. nih.gov | Increased potency and reduced off-target toxicity. |

Investigation of Underexplored Biological Targets and Pathways

The primary mechanism of action for many nitroimidazoles involves the bioreductive activation of the nitro group to generate reactive nitrogen species that can damage cellular components, including DNA. nih.govresearchgate.net This has been the basis for their use as antibiotics and radiosensitizers for hypoxic tumors. nih.govtechconnect.org However, the full spectrum of their biological interactions is likely much broader.

Future research should aim to identify and validate novel biological targets for nitroimidazole-epoxide compounds. The epoxide moiety is a reactive electrophile that can form covalent adducts with nucleophilic residues in proteins, such as cysteine and histidine. This opens up the possibility of these compounds acting as irreversible enzyme inhibitors.

Key areas for future investigation include:

Proteomic profiling: Using advanced mass spectrometry-based techniques to identify the protein targets that are covalently modified by nitroimidazole-epoxide compounds in various cell types.

Exploring new therapeutic areas: While their use in infectious diseases and oncology is established, their potential in other areas, such as inflammatory diseases or neurodegenerative disorders, remains largely unexplored. researchgate.net

Understanding resistance mechanisms: As with any antimicrobial agent, the development of resistance is a major concern. Investigating the molecular basis of resistance to nitroimidazole-epoxides will be crucial for developing strategies to overcome it.

The diverse biological activities of nitroimidazoles, ranging from antimicrobial and anticancer to antiviral and antiprotozoal, suggest that they interact with multiple cellular pathways. researchgate.net A deeper understanding of these interactions will be essential for the development of the next generation of nitroimidazole-based therapeutics.

Integration with Emerging Therapeutic Modalities and Delivery Systems (e.g., Nanoparticles)

The therapeutic efficacy of nitroimidazole-epoxide compounds can be significantly enhanced by integrating them with advanced drug delivery systems. Nanoparticles, in particular, offer a promising platform for improving the solubility, stability, and targeted delivery of these compounds. techconnect.orgnih.govnih.gov

Various types of nanoparticles, including liposomes, polymeric nanoparticles, and dendrimers, can be used to encapsulate or conjugate with nitroimidazole-epoxides. nih.govnih.gov This can lead to several advantages:

Improved bioavailability: Encapsulation within nanoparticles can protect the drug from degradation and increase its circulation time in the body. nih.gov

Targeted delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific tissues or cells, such as tumor sites. nih.gov This can increase the local concentration of the drug at the target site while minimizing systemic toxicity.

Controlled release: The release of the drug from the nanoparticle can be engineered to be triggered by specific stimuli, such as changes in pH or the presence of certain enzymes at the target site. nih.gov

Co-delivery of multiple agents: Nanoparticles can be loaded with more than one therapeutic agent, allowing for combination therapies that can have synergistic effects. mdpi.com

The development of "theranostic" nanoparticles, which combine therapeutic agents with imaging capabilities, is another exciting area of research. nih.gov For example, a nitroimidazole-epoxide could be co-loaded with a diagnostic imaging agent into a nanoparticle, allowing for simultaneous treatment and monitoring of the therapeutic response.

| Delivery System | Key Advantages | Potential Application |

|---|---|---|

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com | Targeted delivery to tumors and sites of inflammation. |

| Polymeric Nanoparticles | High stability, controlled release, and tunable properties. nih.gov | Sustained release formulations for chronic infections. |

| Dendrimers | Well-defined structure, high drug loading capacity, and multivalency. nih.gov | Targeted delivery with multiple copies of the drug and targeting ligands. |

| Theranostic Nanoparticles | Combines therapy and diagnostics in a single platform. nih.gov | Simultaneous treatment and real-time monitoring of therapeutic efficacy. |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation

A detailed understanding of the mechanism of action of nitroimidazole-epoxide compounds at the molecular level is essential for their rational design and optimization. Advanced spectroscopic and imaging techniques will play a crucial role in achieving this.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable for characterizing the structure of these compounds and their metabolites. nih.govlboro.ac.uk Future research will likely employ more sophisticated techniques, such as:

In-cell NMR: To study the interaction of these compounds with their biological targets in a cellular environment.

High-resolution mass spectrometry: To identify and quantify the covalent adducts formed between the epoxide and its protein targets.

Imaging techniques are also becoming increasingly important for visualizing the distribution and activity of these compounds in living systems. The use of radiolabeled nitroimidazoles, such as those containing 18F or 99mTc, in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) has already been demonstrated for imaging hypoxic tumors. nih.govnih.govnih.gov

Future directions in this area include:

Developing novel imaging probes: Designing new nitroimidazole-epoxide-based probes with improved imaging characteristics, such as higher sensitivity and specificity.

Multimodal imaging: Combining different imaging modalities (e.g., PET and MRI) to obtain a more comprehensive picture of the drug's biodistribution and its effects on the surrounding tissue.

Fluorescence imaging: Synthesizing fluorescently tagged nitroimidazole-epoxides to visualize their subcellular localization and track their interactions with specific organelles. techconnect.org

By combining these advanced analytical techniques, researchers will be able to gain unprecedented insights into the complex chemical and biological processes that underlie the therapeutic effects of nitroimidazole-epoxide compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.